Enhanced Lipophilicity vs. Non-Fluorinated Analogs
The target compound exhibits a significantly higher calculated partition coefficient (LogP) compared to its direct non-fluorinated analog, 2-methoxy-5-phenylpyridine. This increase in lipophilicity is a direct consequence of the trifluoromethyl group on the phenyl ring, which is known to improve membrane permeability and bioavailability .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.717 |
| Comparator Or Baseline | 2-Methoxy-5-phenylpyridine (CAS 53698-47-8): LogP = 2.757 |
| Quantified Difference | Increase of 0.960 LogP units (~1 log unit) |
| Conditions | Calculated partition coefficient (octanol-water) as reported by suppliers. LogP values are computational estimates derived from molecular structure. |
Why This Matters
A higher LogP value (increased by ~1 unit) indicates superior passive membrane permeability, a critical factor for any compound intended for intracellular target engagement in cell-based assays or in vivo studies.
